molecular formula C50H64O16 B14101757 Deschlorothricin

Deschlorothricin

Cat. No.: B14101757
M. Wt: 921.0 g/mol
InChI Key: LYENYJFQVIXEAI-GIVVQHCESA-N
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Description

Deschlorothricin is an antibiotic compound identified from a large natural product library. It has shown promising potential in targeting aurora A kinase, a crucial enzyme involved in oncogenesis, particularly in multiple myeloma . This compound has garnered attention due to its high binding affinity and effectiveness in inhibiting cancer cell growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deschlorothricin is typically synthesized through a series of complex organic reactions. The synthetic route involves the formation of a macrocyclic lactone ring, which is a common structure in many antibiotics . The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using specific strains of bacteria that naturally produce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Deschlorothricin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Deschlorothricin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying macrocyclic lactone synthesis and reactivity.

    Biology: Investigated for its role in inhibiting aurora A kinase, which is crucial in cell division and cancer progression.

    Medicine: Explored as a potential therapeutic agent for treating multiple myeloma and other cancers.

    Industry: Utilized in the development of new antibiotics and anticancer drugs.

Mechanism of Action

Deschlorothricin exerts its effects by binding to aurora A kinase with high affinity. This binding disrupts the enzyme’s activity, leading to the inhibition of cell division and the induction of cell cycle arrest at the G2/M phase. The compound also interferes with the cellular microtubule network, further inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Deschlorothricin is unique in its high binding affinity to aurora A kinase compared to other known inhibitors like alisertib. Similar compounds include other macrocyclic lactone antibiotics such as erythromycin, clarithromycin, and azithromycin. this compound stands out due to its specific targeting of aurora A kinase and its potential application in cancer therapy .

Properties

Molecular Formula

C50H64O16

Molecular Weight

921.0 g/mol

IUPAC Name

(1R,3S,6S,7E,13S,16R,17R,21S,22S)-28-hydroxy-17-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid

InChI

InChI=1S/C50H64O16/c1-25-13-11-18-36(59-6)40(25)46(56)63-37-23-39(60-27(3)41(37)52)64-42-28(4)61-38(22-34(42)51)62-35-17-12-16-33-31(35)20-19-29-14-9-7-8-10-15-30-21-32(45(54)55)26(2)24-50(30)44(53)43(47(57)66-50)65-48(58)49(29,33)5/h10-11,13,15,18-21,26-31,33-35,37-39,41-42,51-53H,7-9,12,14,16-17,22-24H2,1-6H3,(H,54,55)/b15-10+/t26-,27+,28+,29-,30-,31+,33-,34+,35+,37+,38-,39-,41+,42+,49-,50+/m0/s1

InChI Key

LYENYJFQVIXEAI-GIVVQHCESA-N

Isomeric SMILES

C[C@H]1C[C@@]23[C@@H](/C=C/CCCC[C@H]4C=C[C@@H]5[C@@H]([C@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC=C8OC)C)O)C=C1C(=O)O

Canonical SMILES

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC=C8OC)C)O)C=C1C(=O)O

Origin of Product

United States

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